molecular formula C11H7F3N2O2 B2805960 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid CAS No. 1707361-69-0

1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid

Cat. No.: B2805960
CAS No.: 1707361-69-0
M. Wt: 256.184
InChI Key: YEBRBAWLNPHJEA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst.

    Coupling with the Phenyl Ring: The phenyl ring with the trifluoromethyl group can be coupled to the imidazole ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and boronic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the imidazole ring.

    1-(4-Trifluoromethylphenyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

    4-(Trifluoromethyl)phenylboronic acid: Similar phenyl ring with a trifluoromethyl group but has a boronic acid functional group instead of a carboxylic acid.

Uniqueness: 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBRBAWLNPHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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